molecular formula C9H12ClNO2 B113148 Amino(2-methylphenyl)acetic acid hydrochloride CAS No. 879500-49-9

Amino(2-methylphenyl)acetic acid hydrochloride

Cat. No. B113148
CAS RN: 879500-49-9
M. Wt: 201.65 g/mol
InChI Key: SNJXKWGGOWIUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Amino(2-methylphenyl)acetic acid hydrochloride” is a compound with the CAS Number: 79823-92-0 . It has a molecular weight of 215.68 and its IUPAC name is [(2-methylbenzyl)amino]acetic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of amino acids can be achieved through various methods. One common method is the amidomalonate synthesis . This involves a base abstracting a proton from the alpha carbon, which is then alkylated with an alkyl halide. Both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α-amino acid .


Molecular Structure Analysis

The InChI code for “Amino(2-methylphenyl)acetic acid hydrochloride” is 1S/C10H13NO2.ClH/c1-8-4-2-3-5-9 (8)6-11-7-10 (12)13;/h2-5,11H,6-7H2,1H3, (H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Amino acids, including “Amino(2-methylphenyl)acetic acid hydrochloride”, can act as both acids and bases . At a certain pH value, nearly all the amino acid molecules exist as zwitterions. If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .


Physical And Chemical Properties Analysis

“Amino(2-methylphenyl)acetic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.68 . Amino acids are generally soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Structural Modification of Natural Products

Amino acids, including Amino(2-methylphenyl)acetic acid hydrochloride, are often used in the structural modification of natural products. They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Drug Synthesis

The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

Enhancing Activity of Ginsenosides

Researchers have introduced amino acids into ginsenosides and obtained ginsenoside amino acid derivatives with enhanced activity .

Antitumor Effects

Amino acids have a wide range of pharmacological activities, such as antitumor effects .

Anti-HIV Effects

Amino acids, including Amino(2-methylphenyl)acetic acid hydrochloride, have been studied for their potential anti-HIV effects .

Treatment of Chronic Liver Diseases

Amino acids are also used to cure chronic liver diseases .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(2-methylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJXKWGGOWIUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(2-methylphenyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.